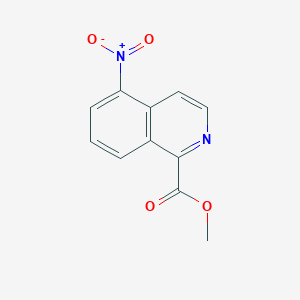
N-(1H-Imidazol-2-ylmethyl)-2,3-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylphenyl-1H-imidazol-2-ylmethylamine is a heterocyclic compound that features an imidazole ring substituted with a 2,3-dimethylphenyl group and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazol-2-ylmethyl)-2,3-dimethylaniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylbenzylamine with glyoxal and ammonium acetate, followed by cyclization to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
化学反応の分析
Types of Reactions
2,3-Dimethylphenyl-1H-imidazol-2-ylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the imidazole compound.
Substitution: Substituted imidazole derivatives with different functional groups.
科学的研究の応用
2,3-Dimethylphenyl-1H-imidazol-2-ylmethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as optoelectronic materials.
作用機序
The mechanism of action of N-(1H-Imidazol-2-ylmethyl)-2,3-dimethylaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. The compound may also interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- 2,4-Dimethylphenyl-1H-imidazol-2-ylmethylamine
- 2,3-Dimethylphenyl-1H-imidazol-4-ylmethylamine
- 2,3-Dimethylphenyl-1H-imidazol-5-ylmethylamine
Uniqueness
2,3-Dimethylphenyl-1H-imidazol-2-ylmethylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl group can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in therapeutic applications.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
N-(1H-imidazol-2-ylmethyl)-2,3-dimethylaniline |
InChI |
InChI=1S/C12H15N3/c1-9-4-3-5-11(10(9)2)15-8-12-13-6-7-14-12/h3-7,15H,8H2,1-2H3,(H,13,14) |
InChIキー |
GCSLYJLASLZQHM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NCC2=NC=CN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


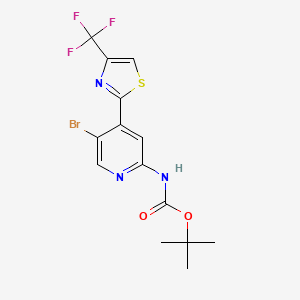
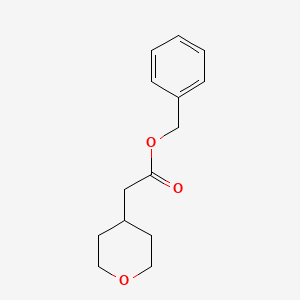

![6-Ethyl-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B8690418.png)
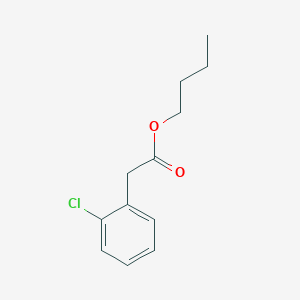

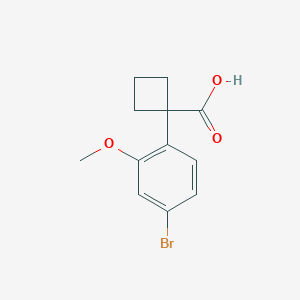
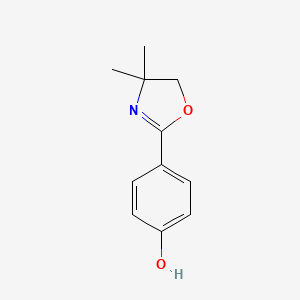
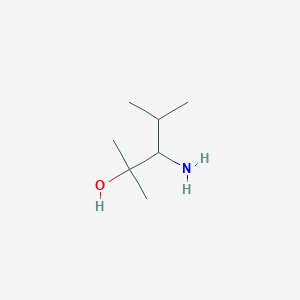

![7-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]heptanoic acid](/img/structure/B8690461.png)
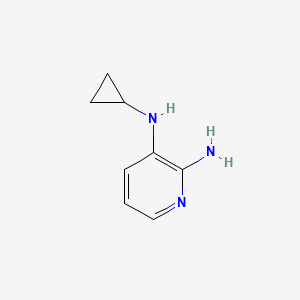
![Methyl 3-[2-(benzyloxy)phenyl]propanoate](/img/structure/B8690480.png)
